2-Bromo-5-nitrofuran

Radiochemistry Carbon-11 labeling Tracer synthesis

2-Bromo-5-nitrofuran (CAS 823-73-4) is a heterocyclic building block featuring a bromine atom and a nitro group at the 2- and 5-positions of the furan ring, respectively. With a molecular formula of C4H2BrNO3 and a molecular weight of 191.97 g/mol, it is a crystalline solid at ambient temperature (mp 47°C).

Molecular Formula C4H2BrNO3
Molecular Weight 191.97 g/mol
CAS No. 823-73-4
Cat. No. B1267531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitrofuran
CAS823-73-4
Molecular FormulaC4H2BrNO3
Molecular Weight191.97 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C4H2BrNO3/c5-3-1-2-4(9-3)6(7)8/h1-2H
InChIKeyQGTDMAKRJHGXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-nitrofuran (CAS 823-73-4): A Strategic Halonitrofuran Building Block for Pharmaceutical and Materials Research


2-Bromo-5-nitrofuran (CAS 823-73-4) is a heterocyclic building block featuring a bromine atom and a nitro group at the 2- and 5-positions of the furan ring, respectively . With a molecular formula of C4H2BrNO3 and a molecular weight of 191.97 g/mol, it is a crystalline solid at ambient temperature (mp 47°C) . Commercial specifications typically guarantee a purity of ≥98% (GC) . Its core synthetic value lies in the carbon-bromine bond, which enables versatile palladium-catalyzed cross-coupling reactions [1]. The electron-withdrawing nitro group further modulates the ring's electronic properties, activating it for subsequent nucleophilic functionalization [1].

Why 2-Bromo-5-nitrofuran Cannot Be Simply Replaced by Other 5-Nitroheteroaryl Halides


The bromine atom in 2-bromo-5-nitrofuran provides an optimal balance of reactivity and stability for palladium-catalyzed transformations that is not replicated by chloro or iodo analogs. While iodoheteroaryls can be more reactive, they are often less stable and more costly, whereas chloro analogs exhibit sluggish oxidative addition with Pd(0) [1]. In radiochemical carbonylation studies, the reactivity of 2-bromo-5-nitrofuran was uniquely enhanced by tetrabutylammonium iodide (TBAI), an effect not observed for iodo substrates, indicating a distinct mechanistic pathway [1]. Therefore, substituting this compound with a different halogenated nitrofuran would fundamentally alter the reaction kinetics, yield profile, and achievable chemical space.

Quantifiable Differentiation Evidence for 2-Bromo-5-nitrofuran


Radiochemical Carbonylation Yield: 2-Bromo-5-nitrofuran vs. Iodoheteroaryl Reactivity

In a systematic study of palladium-mediated 11C-carbonylation, Karimi and Långström directly compared the reactivity of bromo- and iodoheteroaryls [1]. Using [11C]carbon monoxide, 2-bromo-5-nitrofuran achieved radiochemical yields in the range of 40–90% after optimization, with a specific radioactivity of up to 1700 GBq μmol−1 [1]. Critically, the addition of tetrabutylammonium iodide (TBAI) was found to significantly impact the reactivity of 2-bromo-5-nitrofuran, suggesting a beneficial iodide-assisted oxidative addition pathway that is not operative for the corresponding iodoheteroaryls [1]. This demonstrates that the bromo compound can match or surpass the labeling efficiency of iodo analogs while offering superior bench stability and lower procurement cost.

Radiochemistry Carbon-11 labeling Tracer synthesis

Versatile Cross-Coupling Scope: 2-Bromo-5-nitrofuran vs. 5-Nitro-2-furaldehyde

The carbon-bromine bond in 2-bromo-5-nitrofuran is a universal handle for Suzuki, Stille, and Sonogashira cross-coupling reactions, enabling direct C–C bond formation with aryl, heteroaryl, vinyl, and alkynyl partners [1]. This stands in contrast to the more traditional nitrofuran building block, 5-nitro-2-furaldehyde, whose chemistry is limited to condensation and nucleophilic addition at the aldehyde carbonyl. While no systematic head-to-head yield comparison is available, the bromo derivative's compatibility with a broader set of coupling protocols offers a qualitative expansion of accessible chemical space, as evidenced by its use in generating structurally diverse 5-nitro-2-furylvinylene derivatives and other fused heterocycles [1].

Suzuki coupling Stille coupling Diversity-oriented synthesis

Quality Profile: 2-Bromo-5-nitrofuran Purity vs. Industrial Halogenated Heterocycle Standards

Commercial suppliers standardize 2-bromo-5-nitrofuran at a minimum purity of 98% (GC) . This exceeds the purity level commonly offered for many generic halogenated heterocycles (often ≤95%) . In palladium-catalyzed cross-coupling, impurities such as elemental sulfur, tin residues, or dehalogenated byproducts can act as catalyst poisons, leading to irreproducible yields. The ≥98% specification thus mitigates a known failure mode in automated synthesis platforms where high-throughput experimentation demands consistent substrate quality.

Quality control Purity specification Catalyst compatibility

Solid-State Handling Advantage: 2-Bromo-5-nitrofuran vs. Liquid Nitrofuran Intermediates

2-Bromo-5-nitrofuran is a crystalline solid at 20°C with a melting point of 47°C . Many nitrofuran-aldehyde derivatives and low-molecular-weight halogenated furans exist as liquids or low-melting oils, which pose spilling risks, complicate precise weighing, and may require refrigerated shipping as dangerous goods. The solid form of this compound simplifies dispensing, inventory management, and reduces exposure to volatile organic vapors, offering a practical advantage in research settings.

Physical properties Handling safety Shipping classification

Target Application Scenarios for 2-Bromo-5-nitrofuran Based on Verified Evidence


Positron Emission Tomography (PET) Tracer Synthesis via 11C-Carbonylation

2-Bromo-5-nitrofuran is a validated precursor for the rapid synthesis of 11C-labeled amides and hydrazides. Using low concentrations of [11C]carbon monoxide and a palladium catalyst, the compound can be converted into high-specific-radioactivity tracers (up to 1700 GBq μmol−1) with yields of 40–90% [1]. The solid, stable nature of the bromo precursor simplifies storage and handling in a GMP radiopharmacy environment, and the demonstrated benefit of TBAI addition allows chemists to fine-tune reactivity for challenging coupling partners.

Diversity-Oriented Synthesis of Nitrofuran-Based Antimicrobial Libraries

The bromo handle enables parallel Suzuki, Stille, or Sonogashira couplings with a broad range of boronic acids, stannanes, and alkynes, generating structurally diverse 5-nitrofuran libraries [1]. This flexibility is not achievable with 5-nitro-2-furaldehyde, which is limited to condensation chemistry. The ≥98% purity specification ensures consistent performance across multiple reaction wells in high-throughput experimentation, reducing the incidence of catalyst poisoning and the need for re-purification of intermediates.

Synthesis of Extended π-Conjugated Materials for Organic Electronics

The combination of the electron-withdrawing nitro group and the leave-group properties of the bromine atom makes 2-bromo-5-nitrofuran suitable for constructing extended π-conjugated systems via sequential cross-coupling. The resulting push-pull chromophores are of interest for organic semiconductors, nonlinear optics, and conductive polymers. The solid form and high purity of the starting material contribute to batch-to-batch reproducibility in polymerization reactions.

Preparation of Water-Soluble 5-Nitro-2-furan Derivatives for Biological Probing

Beyond metal-catalyzed couplings, 2-bromo-5-nitrofuran undergoes direct nucleophilic displacement with amines. It has been used to prepare trimethylammonium salts and other water-soluble derivatives of 5-nitro-2-furan, which are otherwise difficult to access [1]. This direct substitution pathway provides a complementary route to functionalized nitrofurans without the need for transition metal catalysts, facilitating the synthesis of probe molecules for biological target identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-nitrofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.